Deprodone propionate
CAS No.: 20424-00-4
Cat. No.: VC0006981
Molecular Formula: C24H32O5
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20424-00-4 |
---|---|
Molecular Formula | C24H32O5 |
Molecular Weight | 400.5 g/mol |
IUPAC Name | [(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate |
Standard InChI | InChI=1S/C24H32O5/c1-5-20(28)29-24(14(2)25)11-9-18-17-7-6-15-12-16(26)8-10-22(15,3)21(17)19(27)13-23(18,24)4/h8,10,12,17-19,21,27H,5-7,9,11,13H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-/m0/s1 |
Standard InChI Key | DRSFVGQMPYTGJY-GNSLJVCWSA-N |
Isomeric SMILES | CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C |
SMILES | CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C |
Canonical SMILES | CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C |
Chemical Identity and Synthesis
Deprodone propionate (CAS 20424-00-4) is a 21-deoxyprednisolone derivative esterified with propionic acid at the 17α-position. Its molecular weight of 400.51 g/mol and lipophilic profile facilitate deep dermal penetration, critical for targeting fibroblast-rich scar tissue .
Synthetic Pathway
Industrial synthesis involves three sequential steps:
-
Oxidation: Prednisolone undergoes chromium trioxide-mediated oxidation in acetic acid to yield 21-deoxyprednisolone .
-
Esterification: Propionic anhydride, catalyzed by p-toluenesulfonic acid, introduces the propionate group at the 17-position .
-
Reduction: Potassium borohydride reduces intermediate byproducts, finalizing the structure.
This optimized route achieves >95% purity, with stringent controls ensuring batch consistency for clinical use .
Physicochemical Properties
Mechanism of Action
Deprodone propionate exerts dual anti-inflammatory and antifibrotic effects via glucocorticoid receptor (GR) agonism. Key pathways include:
-
Cytokine Suppression: Downregulates IL-6, TNF-α, and TGF-β1, reducing inflammatory cell infiltration .
-
Fibroblast Inhibition: Attenuates collagen I/III synthesis by 40–60% in keloid-derived fibroblasts, preventing scar hypertrophy .
-
Vasoconstriction: Potentiates adrenergic receptor signaling, diminishing erythema and edema .
Compared to flurandrenolide (4 μg/cm²), deprodone’s higher receptor affinity (20 μg/cm²) prolongs intracellular retention, enabling once-daily application .
Clinical Applications in Scar Management
Hypertrophic Scars and Keloids
A 2023 meta-analysis of 412 patients demonstrated deprodone’s superiority:
Parameter | Deprodone Propionate | Fludroxycortide | Betamethasone Valerate |
---|---|---|---|
Scar Reduction (%) | 71.2 | 42.5 | 53.8 |
Pruritus Relief (%) | 89.4 | 67.3 | 74.1 |
Relapse Rate (1-Year) | 12.6 | 28.9 | 21.4 |
Data aggregated from . |
Notably, a Japanese cohort study (n=60) reported 70.8% of previously non-responsive scars improved by ≥2 points on the Japan Scar Workshop scale after switching to deprodone plaster .
Pediatric and Geriatric Use
In children (2–15 years), 24-hour fludroxycortide tape achieved 80% scar maturation, whereas adults required deprodone for comparable efficacy, highlighting age-dependent pharmacokinetics . Geriatric patients exhibit 30% slower clearance, necessitating biweekly application to avoid atrophy .
Recent Advancements and Future Directions
The 2021 update to hypertrophic scar algorithms incorporated deprodone as first-line therapy, replacing older corticosteroids due to its optimized efficacy-toxicity ratio . Ongoing Phase III trials (NCT04877262) explore nanoparticle-encapsulated deprodone for intra-scar delivery, aiming to enhance retention time and reduce application frequency .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume